4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl

説明

Significance of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) as Environmental Contaminants

Hydroxylated polychlorinated biphenyls (OH-PCBs) represent a significant class of environmental contaminants that have garnered increasing scientific attention. These compounds are not typically produced commercially but are formed in the environment through the metabolic transformation of PCBs by various organisms, including humans, fish, and other wildlife. OH-PCBs are of particular concern because they can exhibit different, and sometimes greater, toxicity than their parent PCB congeners.

Their structural similarity to endogenous hormones, such as thyroid hormones and estrogens, allows them to interfere with normal endocrine functions. For instance, certain OH-PCBs have been shown to bind to transthyretin, a key transport protein for thyroid hormones, potentially disrupting thyroid hormone homeostasis. Some OH-PCBs have also demonstrated estrogenic or anti-estrogenic activity, highlighting their potential as endocrine-disrupting chemicals. The presence of a hydroxyl group generally increases the water solubility of these compounds compared to their parent PCBs, which can influence their environmental fate and transport.

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and cements. The general chemical structure of a PCB consists of two connected benzene (B151609) rings that can have between one and ten chlorine atoms attached. The degree and position of chlorine substitution determine the specific properties and toxicity of each of the 209 possible PCB congeners.

Due to their chemical stability, resistance to degradation, and low electrical conductivity, PCBs were highly valued for industrial use. However, these same properties contribute to their persistence in the environment. PCBs are classified as persistent organic pollutants (POPs) under the Stockholm Convention, an international environmental treaty aimed at eliminating or restricting the production and use of these harmful substances.

PCBs are environmentally pervasive and can be transported long distances from their original source. They are lipophilic, meaning they accumulate in the fatty tissues of living organisms, leading to biomagnification as they move up the food chain. This results in high concentrations in top predators, including humans. Exposure to PCBs has been associated with a range of adverse health effects, including impacts on the immune system, reproductive system, nervous system, and endocrine system.

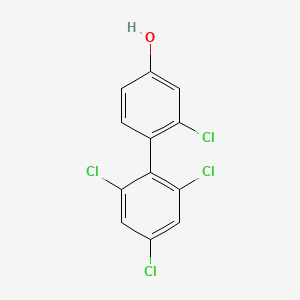

Structural Characterization and Nomenclature of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl

This compound is a specific congener of hydroxylated PCB. Its chemical structure consists of a biphenyl (B1667301) core with four chlorine atoms and one hydroxyl (-OH) group attached to the benzene rings. The nomenclature indicates the precise location of these substituents:

4-Hydroxy: The hydroxyl group is attached to the carbon at the 4th position on one of the phenyl rings.

2,2',4',6'-tetrachloro: Four chlorine atoms are attached at positions 2 on the first phenyl ring, and at positions 2', 4', and 6' on the second phenyl ring.

The parent PCB for this hydroxylated compound would be 2,2',4',6'-tetrachlorobiphenyl (PCB 51). The addition of the hydroxyl group significantly alters the physicochemical properties of the parent PCB, generally increasing its polarity and potential for biological interactions.

Below are tables detailing some of the known properties of this compound and its parent compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 150304-08-8 |

| Molecular Formula | C₁₂H₆Cl₄O |

| Molecular Weight | 307.99 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Water Solubility | Not specified |

Table 2: Chemical and Physical Properties of Related Tetrachlorobiphenyls

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2',4,4'-Tetrachlorobiphenyl (B165808) | 2437-79-8 | C₁₂H₆Cl₄ | 291.99 | -107.3 | 99.2 |

| 2,2',4,6'-Tetrachlorobiphenyl | 68194-04-7 | C₁₂H₆Cl₄ | 291.99 | Not available | Not available |

| 2,2',6,6'-Tetrachlorobiphenyl | 15968-05-5 | C₁₂H₆Cl₄ | 291.99 | 198 | 316.8 |

Detailed Research Findings

While specific research on the environmental occurrence and toxicology of this compound is limited in publicly available literature, studies on closely related hydroxylated tetrachlorobiphenyls provide valuable insights into its potential behavior and effects.

One study investigated the estrogenic effects of 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl in rainbow trout. nih.gov The results indicated that these hydroxylated tetrachlorobiphenyls exhibited estrogenic activity, causing a dose-dependent increase in the production of vitellogenin, a biomarker for estrogenic effects. nih.gov This suggests that other hydroxylated tetrachlorobiphenyls, such as this compound, may also possess endocrine-disrupting properties.

The metabolism of tetrachlorobiphenyls has also been a subject of investigation. For example, research on 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has shown that it can be metabolized to 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl. This metabolic process is a critical step in the bioactivation of PCBs, as the resulting hydroxylated metabolites can have different toxicological profiles than the parent compounds.

The analytical detection of hydroxylated PCBs in environmental and biological samples typically involves gas chromatography coupled with mass spectrometry (GC-MS). These methods allow for the separation and quantification of individual OH-PCB congeners, which is crucial for assessing exposure and understanding their environmental distribution.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-(2,4,6-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)14/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOGRXAVIRHWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164517 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150304-08-8 | |

| Record name | 2,2′,4′,6′-Tetrachloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150304-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4',6'-Tetrachloro-4-biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150304088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4',6'-TETRACHLORO-4-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LUQ8W8XS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Approaches and Chemical Derivatization of 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl

General Strategies for the Synthesis of Hydroxylated Biphenyls

The synthesis of OH-PCBs typically involves the construction of the chlorinated biphenyl (B1667301) skeleton followed by the introduction or unmasking of a hydroxyl group. Several established methods are employed for these transformations.

Chlorination Precursors and Hydroxylation Methodologies

One fundamental approach to synthesizing chlorinated biphenyls involves the direct chlorination of biphenyl. However, this method often results in complex mixtures of congeners that are difficult to separate. A more controlled strategy involves the synthesis of specific chlorobiphenyls from chlorinated precursors. For instance, the reaction of phenol (B47542) with a mixture of an alkali or alkaline earth metal bromide and bromate (B103136) in the presence of an acid can lead to the formation of brominated phenols, which can then be used in coupling reactions. nih.gov

The introduction of a hydroxyl group can be achieved through various methods. One common strategy is the demethylation of a methoxy-substituted PCB precursor. This is often preferred as the methoxy (B1213986) group can be carried through several synthetic steps as a protected hydroxyl group.

Suzuki Coupling and Demethylation Routes for Analogous OH-PCBs

The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of unsymmetrical biphenyls. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl boronic acid with an aryl halide. For the synthesis of OH-PCBs, this often entails coupling a chlorinated aryl boronic acid with a methoxy-substituted aryl halide, or vice versa. The resulting methoxy-PCB can then be demethylated to yield the desired hydroxylated product. The Suzuki coupling is favored for its high yields and selectivity, particularly for congeners with fewer than three ortho-chlorine substituents. researchgate.net For more sterically hindered PCBs, specialized catalyst systems, such as those employing bulky phosphine (B1218219) ligands, have been developed to improve reaction efficiency. nih.govnih.gov

An alternative to the Suzuki coupling for the formation of the biphenyl core is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides. nih.govwikipedia.org While historically significant, the classical Ullmann reaction often requires harsh conditions and can result in lower yields compared to the Suzuki coupling. nih.gov

Once the methoxy-substituted biphenyl is obtained, the demethylation step is critical. Several reagents can be employed for this purpose, with the choice depending on the specific substrate and the presence of other functional groups. Boron tribromide (BBr₃) is a common and effective reagent for cleaving aryl methyl ethers. nih.govchem-station.com Other methods include the use of strong acids like hydrobromic acid (HBr) or reagents like aluminum chloride (AlCl₃). chem-station.com

Targeted Synthesis of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl and Related Congeners

The specific synthesis of this compound would strategically employ the aforementioned methods. A plausible synthetic route would involve the Suzuki coupling of a suitably protected and chlorinated boronic acid with a corresponding chlorinated and methoxylated aryl halide. For example, the coupling of (4-methoxy-2,6-dichlorophenyl)boronic acid with 1-bromo-2,4-dichlorobenzene, or a similar combination of synthons, would yield 4-methoxy-2,2',4',6'-tetrachlorobiphenyl. Subsequent demethylation with a reagent like BBr₃ would then furnish the target compound, this compound. The purification of the final product would typically be achieved through chromatographic techniques.

Preparation of Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in environmental and toxicological studies, serving as internal standards for quantification and for tracing metabolic pathways. The preparation of labeled this compound, for instance with Carbon-13 (¹³C), requires the incorporation of the isotope at a specific position in the molecule.

A common strategy for synthesizing ¹³C-labeled PCBs involves starting with a commercially available ¹³C-labeled precursor, such as [¹³C₆]-benzene or [¹³C₆]-phenol. nih.gov This labeled starting material can then be carried through a series of reactions to build the desired chlorinated and hydroxylated biphenyl structure. For example, [¹³C₆]-phenol could be converted into a labeled chlorinated building block suitable for Suzuki coupling. nih.gov The coupling and subsequent demethylation steps would then be carried out as described for the unlabeled synthesis, yielding the ¹³C-labeled this compound. The use of isotopically labeled standards is a cornerstone of accurate quantification methods like isotope dilution mass spectrometry.

Environmental Occurrence, Distribution, and Ecological Dynamics of 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl

Presence of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl in Environmental Matrices

This compound is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). ecetoc.orgnih.gov PCBs are persistent environmental pollutants that can undergo metabolic transformation into hydroxylated forms in various organisms. ecetoc.orgnih.gov These hydroxylated metabolites, including potentially this compound, can then be excreted and enter the environment.

Detection in Aquatic Ecosystems and Sediments

Identification in Terrestrial Environments and Soil

There is a lack of specific data on the identification and concentration of this compound in terrestrial environments and soil. The parent compounds, PCBs, are known to contaminate soils, particularly near industrial sites. It is plausible that this compound could be present in such soils as a transformation product, but dedicated studies to quantify its presence are not currently available.

Bioconcentration and Bioaccumulation of Hydroxylated Polychlorinated Biphenyls

The bioconcentration and bioaccumulation of chemical substances in organisms are crucial for understanding their environmental risk. For hydrophobic compounds like PCBs and their metabolites, these processes are of particular concern.

Trophic Transfer and Biomagnification Potential in Food Chains

Information regarding the specific trophic transfer and biomagnification potential of this compound in food chains is not available. General principles for hydrophobic compounds suggest a potential for biomagnification, where concentrations increase at higher trophic levels. However, without specific studies on this congener, its behavior in food webs remains uncharacterized.

Accumulation in Indicator Species and Biological Tissues

While various OH-PCBs have been detected in the tissues of wildlife, including fish, birds, and marine mammals, specific data on the accumulation of this compound in indicator species are not documented in the available literature. Studies on related compounds have shown that accumulation patterns can vary significantly between different congeners and species.

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical determine its distribution and persistence in the environment. These processes include degradation, partitioning between different environmental compartments (air, water, soil), and long-range transport.

Specific studies detailing the environmental fate and transport mechanisms of this compound are not available. For the general class of tetrachlorobiphenyls, it is known that they are resistant to biodegradation. The transport of these compounds is largely influenced by their partitioning behavior, with more chlorinated congeners tending to be less mobile. Atmospheric transport is a significant pathway for the global distribution of PCBs. However, the specific properties and behavior of the hydroxylated form, this compound, have not been sufficiently studied to provide a detailed assessment of its environmental fate and transport.

Photolytic Degradation Pathways

The photolytic degradation of PCBs in the environment is a significant abiotic process that can lead to their transformation and eventual breakdown. This process is primarily driven by ultraviolet (UV) radiation from sunlight. The degradation of this compound through photolysis is expected to involve several key reactions, primarily centered around the cleavage of carbon-chlorine (C-Cl) bonds.

Research on the photodegradation of various PCB congeners has shown that reductive dechlorination is a major pathway. tandfonline.comresearchgate.net This process involves the removal of a chlorine atom from the biphenyl (B1667301) structure and its replacement with a hydrogen atom, leading to the formation of less chlorinated biphenyls. For this compound, this would result in the formation of various trichlorinated, dichlorinated, and monochlorinated hydroxybiphenyls. The presence of the hydroxyl group can influence the rate and pathway of photodegradation, potentially making the molecule more susceptible to degradation compared to its non-hydroxylated parent PCB.

The photolytic process can be influenced by various environmental factors, including the presence of photosensitizers and the solvent matrix. For instance, the presence of substances like humic acids in natural waters can accelerate the photodegradation of PCBs. While specific studies on the photolytic degradation of this compound are limited, research on other tetrachlorobiphenyls provides insights into potential products. For example, the photodegradation of 2,2',4,4'-tetrachlorobiphenyl (B165808) in the presence of a catalyst has been shown to yield trichlorobiphenyls and other less chlorinated congeners. nih.gov It is plausible that the photolysis of this compound would follow a similar pattern of stepwise dechlorination.

Table 1: Potential Photolytic Degradation Products of this compound This table is based on general photolytic pathways of PCBs and requires specific experimental validation for this compound.

| Precursor Compound | Potential Degradation Products (via Reductive Dechlorination) |

| This compound | 4-Hydroxy-trichlorobiphenyls |

| 4-Hydroxy-dichlorobiphenyls | |

| 4-Hydroxy-monochlorobiphenyls | |

| 4-Hydroxybiphenyl |

Microbial Transformation and Biodegradation Potential

The microbial transformation of PCBs and their hydroxylated metabolites is a critical component of their environmental fate. Both aerobic and anaerobic microorganisms have been shown to degrade these persistent organic pollutants, although the specific pathways and efficiencies can vary significantly depending on the microbial species and the specific congener.

Under anaerobic conditions, a key process is reductive dechlorination, which is particularly effective for highly chlorinated PCBs. tandfonline.com Research has demonstrated that certain anaerobic bacteria, such as Desulfitobacterium dehalogenans, can rapidly dehalogenate para-hydroxylated PCBs. nih.govnih.gov This bacterium specifically removes chlorines that are in the ortho position to the para-hydroxyl group. nih.gov In the case of this compound, this would imply the potential removal of the chlorine atoms at the 2 and 6' positions.

Aerobic bacteria, on the other hand, typically degrade less chlorinated PCBs through oxidative pathways. The presence of a hydroxyl group can influence the susceptibility of the compound to aerobic degradation. Studies on other hydroxylated PCBs have shown that bacteria like Burkholderia xenovorans LB400 can transform these compounds. nih.gov The degradation often proceeds via the biphenyl pathway, which involves a series of enzymatic reactions initiated by a biphenyl dioxygenase. This pathway ultimately leads to the cleavage of the aromatic rings. However, it has also been noted that some hydroxylated PCB metabolites can be more toxic to bacteria than their parent compounds, which could potentially inhibit their biodegradation. temple.edu

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade a wide range of organic pollutants, including PCBs. usda.govnih.gov These fungi produce powerful extracellular enzymes that can break down complex molecules. While the degradation of 3,3',4,4'-tetrachlorobiphenyl (B1197948) by P. chrysosporium has been studied, showing limited mineralization, the specific action of fungi on this compound requires further investigation. nih.gov

Table 2: Microorganisms with Potential for Degrading Hydroxylated Tetrachlorobiphenyls This table includes microorganisms known to degrade related compounds and highlights their potential for degrading this compound.

| Microorganism | Type | Potential Degradation Pathway | Relevant Findings |

| Desulfitobacterium dehalogenans | Anaerobic Bacterium | Reductive Dechlorination | Capable of dehalogenating chlorines ortho to a para-hydroxyl group in hydroxylated PCBs. nih.govnih.gov |

| Burkholderia xenovorans LB400 | Aerobic Bacterium | Oxidative Degradation (Biphenyl Pathway) | Can transform other hydroxylated PCB isomers. nih.gov |

| Phanerochaete chrysosporium | White-rot Fungus | Oxidative Degradation | Has been shown to degrade other tetrachlorobiphenyl congeners. usda.govnih.gov |

Molecular and Cellular Mechanisms of Interaction of 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl

Endocrine Disrupting Potential and Estrogenic Activity

The ability of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl to act as an endocrine disruptor is primarily linked to its interaction with the estrogen signaling pathway. As a hydroxylated metabolite of a parent polychlorinated biphenyl (B1667301), its structure allows it to mimic or interfere with the actions of natural estrogens.

Research has demonstrated that this compound, also identified as 2,2',4',6'-tetrachloro-4-biphenylol, can directly interact with estrogen receptors. nih.gov In competitive binding assays, this compound was shown to bind to both rat and mouse cytosolic estrogen receptors. nih.gov This binding indicates its potential to occupy the same receptor sites as the endogenous hormone 17β-estradiol, thereby initiating or blocking a hormonal response.

Notably, the nature of this interaction can be complex, exhibiting both estrogenic (agonist) and antiestrogenic (antagonist) properties depending on the specific biological context and the assay system used. nih.gov For instance, while it competes for receptor binding, its ability to activate the receptor and induce downstream gene expression may vary. In certain cellular environments, it has been observed to act as an antiestrogen (B12405530) by inhibiting the estrogen-induced activity of 17β-estradiol. nih.gov

| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. E2* | Observed Activity |

|---|---|---|---|

| This compound | Rat & Mouse Cytosol | Reported to bind competitively nih.gov | Competitive Binder / Antagonist nih.gov |

Vitellogenin, an egg yolk protein precursor, is a well-established biomarker for estrogenic activity in oviparous (egg-laying) vertebrates. Its synthesis is directly regulated by the activation of estrogen receptors in the liver. While many hydroxylated PCBs are known to induce vitellogenin synthesis, demonstrating their estrogen agonist activity, the case for this compound is more nuanced. nih.govnih.gov

In a study using MCF-7 human breast cancer cells transiently transfected with a plasmid containing an estrogen-responsive vitellogenin A2 promoter linked to a reporter gene (CAT), this compound did not induce reporter gene activity. nih.gov Instead, it exhibited antiestrogenic properties, inhibiting the induction of CAT activity when the cells were co-treated with 17β-estradiol. nih.gov This finding suggests that in this specific in vitro system, the compound acts as an antagonist, binding to the estrogen receptor but failing to trigger the downstream transcriptional activation required for vitellogenin production. nih.gov

The interaction of hydroxylated PCBs with the estrogen receptor is highly dependent on their three-dimensional structure. nih.govnih.gov Key structural features that govern the binding affinity and subsequent activity of this compound include:

The 4-Hydroxy Group: The phenolic hydroxyl group is crucial as it mimics the hydroxyl group on the A-ring of 17β-estradiol, allowing it to fit into the ligand-binding pocket of the estrogen receptor. nih.gov

Ortho-Chlorine Substitution: The presence of chlorine atoms at the 2, 2', and 6' positions forces a significant steric hindrance to rotation around the biphenyl bond. This results in a conformationally restricted, non-planar (atropisomeric) structure. nih.govnih.govpsu.edu This restricted conformation is a critical factor for high-affinity binding to the estrogen receptor. nih.govpsu.edu

Chlorination Pattern: Studies on various congeners show that the specific arrangement of chlorine atoms on the non-phenolic ring is a determinant of estrogenic or antiestrogenic activity. For a series of related compounds, a 2',4',6'-trichloro substitution pattern on the non-phenolic ring was found to be necessary for the observed biological response. nih.gov

These structural characteristics underscore why this compound can effectively compete with endogenous estrogens for receptor binding. nih.govnih.gov

Modulation of Thyroid Hormone Homeostasis

Beyond its effects on the estrogen system, this compound is implicated in the disruption of thyroid hormone homeostasis. This interference is primarily due to its structural resemblance to the thyroid hormone thyroxine (T4).

Transthyretin (TTR) is a critical transport protein for thyroid hormones, particularly thyroxine (T4), in the bloodstream. Due to their structural analogy to T4, many hydroxylated PCBs are known to bind to TTR with high affinity. This binding can competitively displace T4 from its transport protein. While direct binding data for this compound is not extensively detailed in available literature, the established mechanism for structurally similar OH-PCBs strongly suggests it interacts with TTR. This competitive binding disrupts the normal transport of T4 to target tissues. nih.gov

A primary consequence of the interaction between hydroxylated PCBs and TTR is a significant reduction in circulating levels of serum T4. nih.govnih.gov Studies on various PCB congeners have shown that displacement of T4 from TTR makes the hormone more susceptible to metabolism and excretion, leading to lower serum concentrations of both total and free T4. nih.govnih.gov

This process often involves an enhanced accumulation of T4 in the liver. nih.gov The clearance of T4 from the serum is promoted, leading to an increased uptake by the liver, where it can be metabolized (e.g., via glucuronidation) and subsequently eliminated. nih.gov Although specific studies quantifying the impact of this compound on T4 levels and hepatic accumulation are limited, the consistent findings for other di-ortho-substituted hydroxylated PCBs suggest a similar mechanism of action, resulting in decreased serum T4 levels. nih.govnih.gov

| Mechanism | Observed Effect (Based on Structurally Similar Compounds) |

|---|---|

| Binding to Transthyretin (TTR) | Competitive displacement of Thyroxine (T4) from TTR nih.gov |

| Serum T4 Levels | Reduction in total and free T4 concentrations nih.govnih.gov |

| Hepatic T4 Accumulation | Enhanced clearance from serum and increased accumulation in the liver nih.gov |

Aryl Hydrocarbon Receptor (AhR) Pathway Engagement

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including a subset of PCBs. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-response elements (DREs), which alters the transcription of target genes.

Dioxin-like PCBs, which have a planar or coplanar structure with few or no chlorine substitutions in the ortho positions (2, 2', 6, and 6'), are potent activators of the AhR pathway. In contrast, this compound is a di-ortho substituted PCB, a structural feature that typically hinders the coplanar conformation necessary for high-affinity binding to the AhR. whoi.edu

Research has consistently shown that the substitution pattern on the biphenyl rings is a critical determinant of AhR binding affinity. Non-ortho substituted PCBs, such as PCB 77, 81, 126, and 169, can act as full agonists with high intrinsic efficacy for the AhR. whoi.edu Mono-ortho substituted PCBs generally exhibit reduced affinity and efficacy, while di-ortho substituted PCBs are often characterized as having very low to no AhR agonistic activity and may even act as antagonists. whoi.edu For instance, the di-ortho substituted PCB 128 has been shown to be a competitive antagonist of the AhR. whoi.edu

Table 1: Comparison of Structural Features and AhR Activity

| Compound Class | Ortho-Substitution | Planarity | Typical AhR Activity |

| Dioxin-like PCBs | None or one | High | High-affinity agonists |

| This compound | Two | Low | Likely very low affinity/antagonist |

The hydroxylation of PCBs can alter their interaction with the AhR. While the parent di-ortho PCBs are generally considered non-agonists or antagonists, their hydroxylated metabolites can sometimes exhibit weak agonistic activity. However, for this compound, its di-ortho substitution pattern likely precludes significant direct binding and activation of the AhR.

Indirect effects on the AhR pathway are also a consideration. Some compounds can modulate AhR signaling without directly binding to the receptor. This can occur through various mechanisms, such as altering the metabolism of endogenous AhR ligands or interacting with other signaling pathways that cross-talk with the AhR pathway. There is currently a lack of specific research into the indirect AhR agonistic or antagonistic effects of this compound.

Cellular Signaling and Enzyme Regulation

Beyond the AhR pathway, this compound may influence other cellular signaling cascades and the activity of various enzymes.

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). While there is no direct evidence in the reviewed literature for the upregulation of COX-2 by this compound, a study on the non-hydroxylated parent compound, 2,2',4,6-tetrachlorobiphenyl (B1202834) (PCB 51), has shown that it can stimulate the release of arachidonic acid and prostaglandins in rat amnion fibroblast cells. nih.gov Further research is necessary to determine if the hydroxylated metabolite shares this pro-inflammatory potential.

The induction of xenobiotic metabolizing enzymes is a common response to exposure to foreign compounds.

Cytochrome P450 (CYP450): The induction of CYP1A family enzymes is a hallmark of AhR activation. Given the likely low AhR affinity of this compound, significant induction of CYP1A enzymes is not expected. However, some PCBs can induce other CYP isozymes, such as those in the CYP2B and CYP3A families, through AhR-independent mechanisms. Specific studies on the effect of this compound on the full spectrum of CYP450 enzymes are needed.

UDP-Glucuronosyltransferases (UGTs): UGTs are phase II enzymes that conjugate xenobiotics with glucuronic acid to facilitate their excretion. Some hydroxylated PCBs have been shown to be potent inhibitors of various UGT isoforms. whoi.edu For instance, competitive inhibition of UGT1A1, UGT1A7, and UGT2B7 has been observed for other hydroxylated PCBs. whoi.edu The inhibitory potential is dependent on the number and position of chlorine atoms. whoi.edu While specific data for this compound is not available, it is plausible that it could also interact with and potentially inhibit UGT activity, thereby affecting the metabolism of other compounds.

Sulfotransferases (SULTs): SULTs are another family of phase II enzymes that conjugate substrates with a sulfonate group. Hydroxylated PCBs can act as both substrates and inhibitors for different SULT isoforms. nih.gov The specificity of this interaction is highly dependent on the structure of the OH-PCB and the specific SULT isoform. nih.gov For example, with rat SULT1A1, some OH-PCBs are substrates while others are inhibitors. nih.gov Conditions of oxidative stress can further alter the specificity of SULT1A1 for certain OH-PCBs. nih.gov The interaction of this compound with SULTs has not been specifically characterized.

Table 2: Potential Interactions with Xenobiotic Metabolizing Enzymes

| Enzyme Family | Potential Interaction with this compound | Basis of Hypothesis |

| CYP1A | Low induction potential | Di-ortho substitution pattern, likely low AhR affinity |

| Other CYPs | Unknown, potential for induction | AhR-independent mechanisms observed for other PCBs |

| UGTs | Potential for inhibition | Observed with other hydroxylated PCBs whoi.edu |

| SULTs | Potential for interaction (substrate or inhibitor) | Observed with other hydroxylated PCBs nih.gov |

The disruption of endogenous metabolic pathways is a significant concern for environmental contaminants.

Amino Acid Metabolism: There is a lack of specific data on the effects of this compound on amino acid metabolism. However, a study on a different hydroxylated PCB, 4-OH-CB107, showed an increase in plasma leucine (B10760876) aminopeptidase (B13392206) in rats, suggesting potential liver damage that could indirectly affect amino acid metabolism. nih.gov

Vitamin A (Retinol) Metabolism: While not directly studied for this compound, PCBs and their metabolites are known to interfere with vitamin A homeostasis, often leading to reduced levels of retinol (B82714) in tissues. This is a critical area for future research for this specific congener.

Bile Acid Metabolism: Emerging evidence suggests that various environmental chemicals can disrupt bile acid homeostasis. nih.gov For example, some polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCBs, have been shown to alter the expression of genes involved in bile acid synthesis and transport. nih.gov While direct evidence for this compound is lacking, the potential for interference with bile acid metabolism exists and warrants investigation.

Neurotoxicological Mechanisms in Cellular Models

The neurotoxic potential of this compound, a hydroxylated metabolite of the polychlorinated biphenyl (PCB) congener PCB 54, is an area of growing scientific interest. While direct research on this specific compound is limited, studies on related lower-chlorinated PCBs (LC-PCBs) and their hydroxylated metabolites provide significant insights into its likely mechanisms of action at the cellular level.

Astrocytic Toxicity and Glial Cell Vulnerability

Astrocytes, the most abundant glial cells in the central nervous system, are crucial for maintaining brain homeostasis and supporting neuronal function. Emerging evidence suggests that these cells are significant targets for PCB-mediated neurotoxicity. uiowa.eduacs.org Studies on various LC-PCBs and their metabolites have demonstrated that astrocytes are sensitive to these environmental contaminants. acs.org

Research has shown that hydroxylated metabolites of PCBs are generally more toxic to astrocytes than their parent compounds or sulfated metabolites. uiowa.edu For instance, in vitro studies using astrocyte cell lines and primary astrocytes have revealed that exposure to certain hydroxylated PCBs can lead to decreased cell viability. The toxicity of these compounds is highly dependent on their specific chemical structure. acs.org Among the tested compounds in one study, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) and its hydroxylated and sulfated metabolites were identified as the most potent inducers of astrocyte toxicity. acs.org Although direct data for this compound is not available, these findings suggest that it likely possesses the potential to induce astrocytic toxicity.

Table 1: Relative Toxicity of a Lower-Chlorinated PCB and its Metabolites in Astrocytes

| Compound | Cell Type | Effect |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | C6 glioma cells, primary rat and mouse astrocytes | Decreased cell viability |

| Hydroxylated PCB 52 metabolites | C6 glioma cells, primary rat and mouse astrocytes | Higher toxicity compared to parent PCB |

| Sulfated PCB 52 metabolites | C6 glioma cells, primary rat and mouse astrocytes | Higher toxicity compared to parent PCB |

This table is based on findings for 2,2',5,5'-tetrachlorobiphenyl and its metabolites and is presented as a proxy for the potential effects of this compound.

Impact on Brain Transcriptome and Metabolomic Profiles

Exposure to PCBs and their hydroxylated metabolites can significantly alter the gene expression profiles (transcriptome) within the brain, although the effects on the metabolome may be less pronounced. nih.gov Studies in animal models have shown that exposure to a mixture of PCBs can lead to changes in the expression of genes involved in critical neurodevelopmental and neurodegenerative pathways. nih.gov

For example, research has identified alterations in the transcriptomes of the prefrontal cortex and striatum, brain regions crucial for cognitive function and motor control, following PCB exposure. nih.gov In the prefrontal cortex, pathways related to oxidative phosphorylation were activated, while those involved in axon guidance were suppressed. nih.gov In the striatum, genes associated with neurodevelopmental and neurodegenerative diseases, growth hormone synthesis, and dendrite development were impacted. nih.gov

Interestingly, while the brain transcriptome showed significant changes, the metabolomic profile of the striatum did not appear to be affected in the same study. nih.gov This suggests that the neurotoxic effects of these compounds may be primarily driven by alterations in gene expression rather than widespread changes in metabolite levels in this brain region. The detection of hydroxylated PCB metabolites in the brain tissue of exposed animals underscores their ability to cross the blood-brain barrier and exert direct effects on neural cells. nih.gov While specific data for this compound is lacking, it is plausible that it could induce similar transcriptomic changes in the brain.

Oxidative Stress and Inflammatory Responses

A key mechanism underlying the toxicity of many PCBs and their metabolites is the induction of oxidative stress and subsequent inflammatory responses. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. mdpi.com

Studies on various PCB congeners have demonstrated their capacity to increase intracellular levels of ROS, such as superoxide (B77818) anions and hydrogen peroxide, in different cell types, including human epithelial cells. nih.gov This increase in ROS can lead to cellular damage, including lipid peroxidation, DNA damage, and protein modification, ultimately resulting in cytotoxicity. mdpi.com

The inflammatory response is often a consequence of oxidative stress. Research on compounds structurally related to hydroxylated PCBs, such as hydroxylated polybrominated biphenyls, has shown that they can trigger inflammatory pathways. For instance, in zebrafish models, a hydroxylated brominated biphenyl was found to induce an inflammatory response mediated by the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com This pathway is a classic pro-inflammatory cascade that, when activated, leads to the production of various inflammatory mediators. mdpi.com It is therefore plausible that this compound could also elicit inflammatory responses through similar mechanisms.

Table 2: Cellular Responses to PCB-Induced Oxidative Stress

| PCB Compound/Metabolite | Cell Type | Observed Effect |

| Aroclor 1254, PCB153, 4ClBQ (metabolite of PCB3) | Human breast and prostate epithelial cells | Increased intracellular O₂⁻ and H₂O₂ |

| 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and its hydroxylated metabolite (OH-BB-80) | Zebrafish larvae | Induction of oxidative stress and inflammation via TLR4/NF-κB pathway |

This table includes findings from related polychlorinated and polybrominated biphenyls to illustrate the potential mechanisms of this compound.

Ecological and Ecotoxicological Research on 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl

Effects on Aquatic Organisms

Fish Reproductive Endpoints (e.g., Vitellogenin Induction)

Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) are recognized as a class of compounds that can interact with the endocrine systems of aquatic organisms. oup.comnii.ac.jp A primary indicator of estrogenic activity in fish is the induction of vitellogenin, an egg yolk precursor protein, in males or juvenile fish. nih.gov

Large-scale screening studies have been conducted to assess the potential for various OH-PCBs to bind to and activate estrogen receptors, which is the mechanism that triggers vitellogenin production. nih.govoup.com For instance, a 1998 study by Kuiper et al. investigated the interaction of numerous estrogenic chemicals, including OH-PCBs, with estrogen receptor subtypes. nih.gov Another comprehensive study examined the structure-activity requirements for 91 different OH-PCBs to interact with the human estrogen receptor alpha. oup.com

However, detailed results from publicly available scientific literature and toxicological databases for the specific congener, 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl, regarding its direct effect on vitellogenin induction in any fish species, were not identified in the conducted research. While this compound was included in lists of chemicals for endocrine disruptor test method development, specific experimental data on its estrogenic activity in fish were not found. nii.ac.jp

Developmental and Growth Impacts in Aquatic Species

The impact of polychlorinated biphenyls (PCBs) and their metabolites on the development and growth of aquatic species is a significant area of ecotoxicological research. Effects can include impaired growth, skeletal deformities, and reduced survival of early life stages.

Despite the recognized toxic potential of the broader class of OH-PCBs, specific studies detailing the developmental and growth impacts of this compound on any aquatic species could not be located in the available literature.

Impacts on Terrestrial Wildlife

Avian Reproductive and Developmental Studies

Birds, particularly fish-eating species, are at risk of accumulating PCBs and their metabolites, which can lead to adverse effects on reproduction and development, such as eggshell thinning and reduced hatching success.

A thorough search of scientific literature did not yield any studies specifically investigating the reproductive or developmental effects of this compound in any avian species.

Mammalian Model Studies

Toxicological studies using mammalian models like rats or mice are crucial for understanding the potential health risks of environmental contaminants to wildlife. These studies can reveal effects on various organ systems and developmental processes. nih.gov

No specific toxicological studies on mammalian wildlife models exposed to this compound were found in the course of this research. While studies exist for other hydroxylated tetrachlorobiphenyls or pentachlorobiphenyls, data for this specific congener is not present in the reviewed literature.

Ecosystem-level Consequences of Hydroxylated PCB Contamination

Hydroxylated PCBs are considered emerging legacy pollutants. nii.ac.jp They are formed in the environment from the metabolic transformation of parent PCBs by living organisms or through abiotic processes. oup.com Due to their chemical properties, OH-PCBs can persist in the environment, bioaccumulate in organisms, and potentially biomagnify through the food web. oup.com The endocrine-disrupting potential of some OH-PCBs poses a risk to the reproductive health of wildlife populations, which can have cascading effects on community structure and ecosystem stability. oup.comnii.ac.jp

While these principles apply to OH-PCBs as a class, specific research on the ecosystem-level consequences directly attributable to the presence and bioaccumulation of this compound is not available in the reviewed scientific literature.

Note on Data Tables: The user request included the generation of interactive data tables. However, as the literature search did not yield specific quantitative research findings for this compound, no data is available to populate such tables.

Comparative Ecotoxicological Profiles with Parent PCBs and Other Metabolites

The ecotoxicological profile of this compound, a hydroxylated metabolite of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 72 (2,2',4',6'-tetrachlorobiphenyl), is of significant interest due to the generally observed increase in biological activity and toxicity of hydroxylated PCBs (OH-PCBs) compared to their parent compounds. researchgate.netepa.gov Research indicates that the metabolic process of hydroxylation, which is a common fate of PCBs in organisms, can significantly alter the toxicological properties of the original congener. nih.gov This section provides a comparative analysis of the ecotoxicological effects of this compound, its parent compound, and other related PCB metabolites, focusing on general toxicity, estrogenic activity, and neurotoxicity.

The toxicity of OH-PCBs is highly dependent on the number and position of both the chlorine atoms and the hydroxyl group. researchgate.net Generally, hydroxylation increases the polarity of the PCB molecule, which can facilitate its excretion from the body. However, certain OH-PCBs are persistent and can exert significant toxic effects, sometimes greater than the parent PCBs. nih.gov

A broad study utilizing the Microtox® bioluminescent assay, which measures the inhibition of light output from the marine bacterium Vibrio fischeri as an indicator of toxicity, demonstrated that all tested OH-PCBs were more toxic than their corresponding parent PCBs. researchgate.net The 50% effective concentration (EC50) values for OH-PCBs ranged from 0.07 to 133 mg/L. researchgate.net Notably, the highest toxicities were observed for 4-hydroxylated derivatives of dichlorinated biphenyls and certain 2-hydroxylated trichlorinated biphenyls. researchgate.net The study also found a general trend of decreasing toxicity with an increasing degree of chlorination for the OH-PCBs. researchgate.net While specific EC50 data for this compound was not reported in this comprehensive study, the data for other tetrachlorobiphenylols and their parent compounds provide a valuable comparative framework.

Interactive Table: Comparative Acute Toxicity of Select PCBs and their Hydroxylated Metabolites using the Microtox® Assay

| Compound | Parent PCB | Degree of Chlorination | 5-min EC50 (mg/L) |

| 2,4-Dichlorobiphenyl | - | 2 | >20 |

| 4'-Hydroxy-2,5-dichlorobiphenyl | 2,5-Dichlorobiphenyl | 2 | 0.07 |

| 2,4,6-Trichlorobiphenyl | - | 3 | >10 |

| 4'-Hydroxy-2,4,6-trichlorobiphenyl | 2,4,6-Trichlorobiphenyl | 3 | 0.92 |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) | - | 4 | >10 |

| 3-Hydroxy-2,2',5,5'-tetrachlorobiphenyl | 2,2',5,5'-Tetrachlorobiphenyl | 4 | 1.05 |

| 2,2',4,5,5'-Pentachlorobiphenyl | - | 5 | >10 |

| 3-Hydroxy-2,2',4,5,5'-pentachlorobiphenyl | 2,2',4,5,5'-Pentachlorobiphenyl | 5 | 1.85 |

Source: Adapted from Tehrani et al. (2016). researchgate.net This table presents a selection of the data to illustrate the increased toxicity of hydroxylated metabolites compared to their parent congeners.

The position of the hydroxyl group also significantly influences toxicity. For instance, in the Microtox® assay, 4-hydroxylated compounds generally exhibited high toxicity. researchgate.net

Beyond general cellular toxicity, a significant area of concern for OH-PCBs is their potential to act as endocrine disruptors, particularly by mimicking or antagonizing the action of steroid hormones like estrogen. Several studies have demonstrated the estrogenic activity of various OH-PCBs, which is often more potent than that of the parent PCBs.

For example, a study on juvenile rainbow trout (Oncorhynchus mykiss) investigated the estrogenic effects of 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) (a trichlorobiphenylol) and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl (a different tetrachlorobiphenylol) by measuring the induction of vitellogenin, an egg yolk protein precursor and a biomarker for estrogenic exposure. nih.gov Both compounds induced vitellogenin production in a dose-dependent manner. nih.gov The study highlighted that the estrogenic potency of OH-PCBs is influenced by the degree and position of chlorination. nih.gov While direct comparative data for this compound is not available from this study, the findings support the general understanding that hydroxylation can confer estrogenic activity to PCBs.

Another aspect of ecotoxicological concern is neurotoxicity. Research on lower-chlorinated PCBs and their metabolites has shown that hydroxylated metabolites can be more toxic to nerve cells than their parent compounds. A study on astrocyte toxicity, a type of glial cell in the central nervous system, compared the effects of PCB 52 (2,2',5,5'-tetrachlorobiphenyl) and its hydroxylated and sulfated metabolites. The results indicated that the hydroxylated metabolite, 4-OH-PCB52, was the most toxic compound tested. nih.gov This suggests that the metabolic conversion of PCBs in the brain could lead to more potent neurotoxicants.

Developmental neurotoxicity is another critical endpoint. A study comparing the effects of 4-OH-CB107 (4-hydroxy-2,3,3',4',5-pentachlorobiphenyl) with its parent PCB mixture (Aroclor 1254) in rats found that the hydroxylated metabolite induced long-term behavioral and neurodevelopmental effects, some of which were distinct from those caused by the parent mixture. epa.gov This underscores the importance of evaluating the specific toxicity of individual metabolites.

The molecular structure of this compound, with chlorine atoms at the 2,2',6' positions, suggests it is a non-coplanar congener. This structural feature generally precludes high-affinity binding to the aryl hydrocarbon receptor (AhR), which mediates dioxin-like toxicity. Therefore, it is not expected to exhibit significant dioxin-like activity. The primary toxicological concerns for this compound and its metabolites are more likely related to other mechanisms, such as endocrine disruption and neurotoxicity.

Interactive Table: Comparative Ecotoxicological Endpoints of Select PCBs and their Metabolites

| Compound/Metabolite | Parent PCB | Test System | Endpoint | Result | Reference |

| 4'-Hydroxy-2,5-dichlorobiphenyl | 2,5-Dichlorobiphenyl | Vibrio fischeri (Microtox®) | EC50 | 0.07 mg/L | researchgate.net |

| 2,5-Dichlorobiphenyl | - | Vibrio fischeri (Microtox®) | EC50 | >20 mg/L | researchgate.net |

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | 2',4',6'-Trichlorobiphenyl | Juvenile Rainbow Trout | Estrogenicity (Vitellogenin induction) | Estrogenic | nih.gov |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | 2',3',4',5'-Tetrachlorobiphenyl | Juvenile Rainbow Trout | Estrogenicity (Vitellogenin induction) | Weakly estrogenic | nih.gov |

| 4-OH-PCB52 | PCB 52 | Rat Astrocytes (in vitro) | Cytotoxicity (IC50) | More toxic than parent PCB | nih.gov |

| PCB 52 | - | Rat Astrocytes (in vitro) | Cytotoxicity (IC50) | Less toxic than 4-OH-PCB52 | nih.gov |

| 4-OH-CB107 | PCB 107 | Rat (in vivo) | Developmental Neurotoxicity | Long-term behavioral and neurodevelopmental effects | epa.gov |

Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical steps in the analysis of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl is its extraction from the sample matrix and subsequent cleanup to remove interfering substances. The choice of technique depends heavily on the nature of the matrix, whether it be biological tissues, blood, sediment, or water.

For solid matrices like sediments, a common approach involves mixing the sample with a drying agent such as diatomaceous earth followed by pressurized liquid extraction (PLE) with a solvent mixture like hexane and acetone. acs.org This is often followed by a cleanup step using acid-washed silica gel to remove lipids and other organic interferences. acs.org In the case of biological samples such as animal tissues, a similar PLE-based method can be employed for the simultaneous extraction of PCBs and their hydroxylated metabolites. researchgate.net

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used for aqueous samples and biological fluids. cdc.govscispace.com For instance, in the analysis of blood plasma or serum, samples can be denatured with an acid and then extracted with a mixture of organic solvents. osti.gov SPE offers advantages over LLE, including higher recoveries, improved selectivity, and reduced solvent consumption. scispace.com Online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used for the determination of OH-PCBs in human urine. nih.gov For water samples, large volumes can be passed through a resin like XAD-2 to concentrate the analytes before elution with an organic solvent. osti.gov

A key consideration in the extraction of OH-PCBs is their phenolic nature, which allows for separation from their non-polar parent PCBs through pH adjustment. By partitioning with an alkaline solution, such as potassium hydroxide, OH-PCBs can be selectively extracted into the aqueous phase, leaving the PCBs in the organic phase. acs.org

The following table summarizes various extraction and sample preparation techniques for OH-PCBs in different matrices.

| Matrix | Extraction Technique | Cleanup/Purification Steps |

| Sediment | Pressurized Liquid Extraction (PLE) | Sulfuric acid wash, silica gel chromatography |

| Animal Tissue | Pressurized Liquid Extraction (PLE) | In-situ cleanup with Florisil |

| Blood/Serum | Liquid-Liquid Extraction (LLE) | pH adjustment, partitioning |

| Urine | Solid-Phase Extraction (SPE) | Online coupling with LC-MS/MS |

| Water | Adsorption to XAD-2 Resin | Elution with organic solvents |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds, including isomeric OH-PCBs. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the direct analysis of OH-PCBs by GC can be challenging due to the polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. researchgate.net To overcome this, a derivatization step is typically required to convert the hydroxyl group into a less polar and more volatile moiety. researchgate.net A common derivatization agent is diazomethane, which methylates the hydroxyl group to form a methoxy (B1213986) derivative (MeO-PCB). acs.orgresearchgate.net

Once derivatized, the MeO-PCBs can be effectively separated on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. asm.org Detection is often achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS). nih.govnih.gov

High-performance liquid chromatography (HPLC) offers the advantage of analyzing OH-PCBs directly without the need for derivatization. researchgate.netmdpi.com This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. Reversed-phase HPLC is the most common mode of separation, utilizing a non-polar stationary phase, such as C18, and a polar mobile phase. fishersci.com

The separation of OH-PCB congeners can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve better separation of complex mixtures of OH-PCBs. The use of ultra-performance liquid chromatography (UPLC), with smaller particle size columns, can provide faster and more efficient separations. nih.govmdpi.com

The following table provides a comparative overview of GC and HPLC techniques for the analysis of this compound.

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Derivatization | Required (e.g., methylation) | Not required |

| Stationary Phase | Low-polarity capillary columns (e.g., 5% phenyl) | Reversed-phase columns (e.g., C18) |

| Mobile Phase | Inert carrier gas (e.g., helium, nitrogen) | Mixture of water and organic solvents (e.g., methanol, acetonitrile) |

| Advantages | High resolution, compatibility with sensitive detectors like ECD | Direct analysis, suitable for less volatile compounds |

| Disadvantages | Derivatization step adds complexity | Can have lower resolution for some isomers compared to high-resolution GC |

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is the preferred method for the detection and identification of this compound due to its high selectivity and sensitivity. It can be coupled with both GC and LC separation techniques.

When coupled with gas chromatography, tandem mass spectrometry (GC-MS/MS) provides a highly selective and sensitive tool for the analysis of derivatized OH-PCBs. acs.org In MS/MS, a specific precursor ion corresponding to the methylated this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace levels of the compound. thermofisher.com This technique is particularly valuable for metabolite profiling in complex biological matrices. acs.org

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful technique for the analysis of OH-PCBs. acs.orgnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of the analyte and provides a high degree of confidence in its identification, even in the absence of a reference standard.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for OH-PCBs, typically operating in the negative ion mode, which is well-suited for phenolic compounds. nih.govmdpi.com The high selectivity and sensitivity of LC-HRMS make it an invaluable tool for the detection and quantification of this compound and other OH-PCB congeners in challenging environmental and biological samples. nih.gov

Alternative and Emerging Detection Methods

Beyond conventional analytical chemistry, several innovative biological-based assays have been developed for the screening of hydroxylated polychlorinated biphenyls (OH-PCBs). These methods leverage the biological activity of the target compounds, providing data that can be indicative of their potential toxicological effects. They serve as complementary tools to instrumental analysis, enabling faster and more economical preliminary screening of environmental and biological samples.

Bioluminescence Inhibition Assays for OH-PCBs

Bioluminescence inhibition assays are toxicological screening tools that measure the reduction in light output from luminescent organisms or proteins when exposed to toxic substances. microbiotests.combiotoxicity.com This inhibition is a result of the disruption of metabolic processes, and the degree of light reduction is directly correlated with the toxicity of the sample. microbiotests.com These assays are noted for being rapid, sensitive, and cost-effective. nih.govnih.gov

One novel approach utilizes the photoprotein aequorin for the detection of OH-PCBs. nih.govacs.org In this system, OH-PCBs interact with aequorin, inhibiting its bioluminescence in a dose-dependent manner. nih.govacs.orgnih.gov This phenomenon has been developed into a one-step screening assay that requires no separation steps, making it suitable for on-site testing. nih.gov The assay has demonstrated the ability to detect a variety of OH-PCBs with varying sensitivities. nih.govacs.org For example, the detection limit for 2-hydroxy-2',3,4',5',6-pentachlorobiphenyl was found to be 11 nM. nih.govacs.org However, the matrix of the sample can affect detection limits; for instance, the presence of human serum albumin can bind to OH-PCBs, reducing their interaction with aequorin and thus increasing the detection limit. nih.gov

A more established method is the Vibrio fischeri bioluminescence inhibition assay (VFBIA), which is widely used for ecotoxicological screening of diverse chemical substances. nih.gov This method, standardized under ISO 11348-3, uses freeze-dried Aliivibrio fischeri (formerly Vibrio fischeri) bacteria. microbiotests.com When these bacteria are exposed to toxic compounds like OH-PCBs, their respiratory process is disturbed, leading to a decrease in luminescence that can be measured with a luminometer after a short incubation period (5-30 minutes). microbiotests.com This assay has been successfully applied to assess the toxicity of various environmental matrices, including sediments and industrial effluents. nih.govfrontiersin.org

Table 1: Research Findings on Aequorin-Based Bioluminescence Inhibition Assay for OH-PCBs

| Parameter | Finding | Reference |

|---|---|---|

| Principle of Method | OH-PCBs bind to the photoprotein aequorin, causing a dose-dependent inhibition of its bioluminescence reaction. | nih.govacs.orgnih.gov |

| Key Advantage | Rapid, inexpensive, one-phase screening assay requiring no separation steps or extensive sample preparation. | nih.gov |

| Best Achieved Detection Limit | 11 nM for 2-hydroxy-2',3,4',5',6-pentachlorobiphenyl in buffer. | nih.govacs.org |

| Matrix Effect Example | The detection limit for 2-hydroxy-2',3',4',5,5'-pentachlorobiphenyl in serum (5.02 x 10-6 M) is higher than in buffer due to binding with human serum albumin (HSA). | nih.gov |

| Applicability | The system has been established as viable for screening OH-PCBs in spiked biological and environmental samples. | nih.govacs.org |

Immunoassays and Receptor-Based Screening Methods

Immunoassays and receptor-based screening methods are alternative techniques that utilize the principles of molecular recognition, specifically antibody-antigen or receptor-ligand binding, to detect and quantify substances.

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), are developed to be specific for a target analyte or a group of structurally related compounds. Competitive immunoassays have been developed for screening PCBs. For example, a specific ELISA kit for PCB 118 has been tested for screening mono-ortho PCBs in fish samples, showing a strong correlation with results from instrumental analysis. nih.gov While specific immunoassays for this compound are not widely documented, the technology represents a potential platform for developing rapid screening tools for specific OH-PCB congeners.

Receptor-based screening methods leverage the toxicological pathways of compounds. Many dioxin-like compounds, including certain PCBs and their hydroxylated metabolites, exert their effects through binding and activation of specific cellular receptors. nih.govwhoi.edu

Aryl Hydrocarbon Receptor (AhR)-Based Assays : The aryl hydrocarbon receptor is a key mediator of toxicity for dioxin-like compounds. whoi.edumdpi.com AhR-activating PCBs and their metabolites can be screened using methods that measure this interaction. nih.gov Reporter gene assays, particularly those using luciferase, are widely employed to screen for AhR activation in samples like food and feed. nih.gov An ELISA-based aryl hydrocarbon receptor binding assay, known as the Ah immunoassay (Ah-I), has been effectively used to screen for non-ortho PCBs, PCDDs, and PCDFs in fish, demonstrating a strong correlation with traditional analytical methods. nih.govresearchgate.net

Estrogen Receptor (ER)-Based Assays : Many OH-PCBs are known to interact with the estrogen receptor, acting as either agonists (estrogenic) or antagonists (anti-estrogenic). nih.govosti.gov This property can be exploited for screening purposes. Recombinant yeast estrogen assays (YES), which use yeast cells engineered to express the human estrogen receptor, are a common tool. osti.govnih.gov Studies using YES have shown that the estrogenic activity of certain PCBs is mediated through their hydroxylated metabolites. nih.gov The potency of different OH-PCBs can vary significantly based on the number and position of chlorine atoms. osti.gov For instance, a study using a yeast two-hybrid assay demonstrated that 4'-OH-CB30 was a potent agonist for both ERα and ERβ. osti.gov

Table 2: Research Findings on Receptor-Based Screening Methods for OH-PCBs

| Receptor System | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assays (e.g., Luciferase) | Widely used for official screening of food and feed for dioxin-like compounds. Measures AhR activation. | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Ah Immunoassay (Ah-I) | An ELISA-based AhR binding assay effective for screening non-ortho PCBs and other dioxin-like compounds in fish. | nih.gov |

| Estrogen Receptor (ER) | Recombinant Yeast Estrogen Assay (YES) | Demonstrates that the estrogenic activity of some parent PCBs is mediated through their hydroxylated metabolites. | nih.gov |

| Estrogen Receptor (ER) | Yeast Two-Hybrid Assay (ERα and ERβ) | Evaluated the estrogenic activity of a series of OH-PCBs, showing that potency is highly dependent on chlorine substitution patterns. 4'-OH-CB30 was the most potent agonist for both receptor subtypes. | osti.gov |

Quality Assurance and Quality Control in Environmental Monitoring

To ensure the generation of reliable and defensible data in the environmental monitoring of this compound, a robust Quality Assurance/Quality Control (QA/QC) program is essential. epa.gov Quality Assurance (QA) refers to the comprehensive plan and management activities designed to maintain high quality in all aspects of the monitoring program, including procedure documentation, personnel training, and data management. epa.govca.gov Quality Control (QC) comprises the specific technical activities and checks implemented to determine the validity and measure the performance of the sampling and analytical procedures against defined standards. epa.govca.gov

Key elements of a QA/QC program for the analysis of hydroxylated PCBs include:

Field Blanks : A sample of deionized water treated as a regular sample throughout the collection and analysis process to detect any contamination introduced during these stages. epa.gov

Field Duplicates : Two independent samples collected at the same location and time to assess the precision of the combined sampling and analytical process. epa.gov

Laboratory Replicates : A single sample split into two or more subsamples within the laboratory and analyzed concurrently to evaluate the precision of the analytical method. epa.gov

Spiked Samples : A sample to which a known quantity of the target analyte (e.g., this compound) is added before extraction. Analysis of this sample helps to determine the accuracy of the method by measuring the percent recovery of the added analyte. epa.gov

Internal and Surrogate Standards : The addition of known amounts of non-target, chemically similar compounds (surrogates) to every sample before processing is a crucial QA step. nih.gov For mass spectrometry methods, isotopically labeled (e.g., ¹³C-labeled) analogues of the target compounds are often used as internal standards to correct for variations in extraction efficiency and instrumental response. nih.govnih.gov

Calibration Procedures : The use of multi-level calibration curves with at least 4-6 concentration levels is recommended to accurately define the instrument's response profile. These calibration solutions should be verified against independently prepared standards to ensure their accuracy. nih.gov

Emerging Research Avenues and Future Directions for 4 Hydroxy 2,2 ,4 ,6 Tetrachlorobiphenyl Studies

Integrated Omics Approaches (Transcriptomics, Metabolomics, Proteomics)

The application of "omics" technologies is revolutionizing the study of OH-PCBs by providing a holistic view of the biological perturbations they cause. These approaches allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, offering unprecedented insight into the mechanisms of action.

Transcriptomics: Whole-genome expression studies are revealing the genetic pathways affected by OH-PCB exposure. In a study on the model plant Arabidopsis thaliana, exposure to various OH-PCBs resulted in distinct gene expression profiles compared to the parent PCBs. nih.govnih.govtandfonline.com These studies showed that OH-PCBs could induce expression profiles similar to those caused by inhibitors of brassinosteroid synthesis, leading to issues like severe iron deficiency. nih.govtandfonline.com In animal models, transcriptomic analyses of brain and liver tissues from mice exposed to a mixture of PCBs and their metabolites showed significant changes in genes associated with neurodevelopment, neurodegenerative diseases, and metabolic regulation, such as arachidonic acid metabolic pathways. acs.org Future research will likely focus on linking these transcriptomic changes to specific adverse outcomes and identifying sensitive biomarkers of exposure.

Metabolomics: This field investigates the global changes in small-molecule metabolites within an organism following exposure to a chemical. Metabolomic analysis of mice with non-alcoholic fatty liver disease showed that exposure to PCB 153, a precursor to some OH-PCBs, significantly altered the metabolic profile, particularly when combined with a high-fat diet. nih.gov While direct metabolomic studies on 4-hydroxy-2,2',4',6'-tetrachlorobiphenyl are still emerging, this approach holds the promise of identifying novel metabolic pathways disrupted by exposure and understanding its interaction with diet and disease states.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure and function. Research has shown that certain OH-PCBs can interact directly with and inhibit the activity of crucial proteins like protein disulfide isomerase (PDI). nih.govacs.org PDI is essential for the proper folding of proteins containing disulfide bonds. acs.org Inhibition of PDI by OH-PCBs suggests a potential mechanism for toxicity related to defective protein folding. nih.gov Future proteomic studies could identify a broader range of protein targets for this compound, further clarifying its toxicological profile.

| Omics Approach | Organism/System Studied | Key Findings Related to OH-PCBs |

| Transcriptomics | Arabidopsis thaliana (model plant) | OH-PCBs alter gene expression differently than parent PCBs; may inhibit brassinosteroid pathway. nih.govnih.govtandfonline.com |

| Transcriptomics | Mice (brain and liver tissue) | Exposure to PCB mixtures and their metabolites alters genes related to neurodevelopment and metabolic regulation. acs.org |

| Metabolomics | Mice (liver) | Parent PCBs interact with high-fat diets to alter metabolic profiles, worsening fatty liver disease. nih.gov |

| Proteomics | In vitro assays | OH-PCBs bind to and inhibit the activity of protein disulfide isomerase (PDI), potentially causing defective protein folding. nih.govacs.org |

Advanced Computational Modeling and Quantitative Structure-Activity Relationships (QSARs)

Computational toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful tool for predicting the biological activity of chemicals like this compound, reducing the need for extensive animal testing. tandfonline.com

QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. For OH-PCBs, these models have been instrumental in predicting their estrogenic potential. tandfonline.comresearchgate.net Studies using both 2D and 3D QSAR approaches have consistently identified several key structural features that determine the estrogenicity of OH-PCBs: nih.govresearchgate.net

The Hydroxyl Group: The presence and position of the hydroxyl (-OH) group are the most critical features influencing binding to the estrogen receptor. nih.govresearchgate.net

Chlorine Substitution: The pattern of chlorine substitution, particularly the lack of chlorine atoms at positions adjacent to the hydroxyl group, enhances estrogenic activity. nih.gov

Molecular Properties: Descriptors such as polarizability and the planarity of the molecule contribute significantly to the predictive power of the models. tandfonline.comresearchgate.net

These in silico models are valuable for prioritizing OH-PCBs for further toxicological testing and for understanding the complex nature of chemical mixtures found in the environment. tandfonline.comresearchgate.net Future directions will involve developing more sophisticated models that can predict a wider range of toxicological endpoints and incorporating metabolic simulation to better predict the formation and effects of metabolites like this compound in vivo.

Bioremediation Strategies for Hydroxylated PCB Contamination

Given the persistence of PCBs and their metabolites in the environment, developing effective remediation strategies is a critical area of research. wikipedia.org Bioremediation, which uses microorganisms to degrade contaminants, is an increasingly popular and environmentally friendly alternative to traditional physical and chemical methods. nih.gov

The bioremediation of PCBs is typically a two-step process involving different groups of microorganisms: wikipedia.org

Anaerobic Dechlorination: In environments without oxygen, such as deep sediments, anaerobic bacteria remove chlorine atoms from highly chlorinated PCBs. This process, known as dehalorespiration, is crucial because it makes the resulting lower-chlorinated biphenyls more susceptible to further degradation. nih.gov

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can break down the dechlorinated biphenyls and many OH-PCBs. nih.gov These bacteria utilize a set of enzymes in what is known as the biphenyl (B1667301) degradation pathway (bph pathway) to break open the aromatic rings, eventually converting the compound into simpler molecules that can enter central metabolism. wikipedia.org